2-Fluoro-6-methoxybenzyl bromide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-fluoro-6-methoxybenzyl bromide can be derived from the methodologies described in the papers. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate involved bromination and hydrolysis starting from 4-bromo-2-fluorotoluene . This suggests that a similar approach could be used for synthesizing 2-fluoro-6-methoxybenzyl bromide, starting with an appropriate fluorinated toluene derivative and introducing the methoxy group and bromide moiety in subsequent steps.
Molecular Structure Analysis
While the molecular structure of 2-fluoro-6-methoxybenzyl bromide is not directly analyzed in the papers, the structure of related compounds has been determined using spectroscopic methods such as IR, NMR, and X-ray crystallography . These techniques could be applied to 2-fluoro-6-methoxybenzyl bromide to confirm its structure and analyze the electronic effects of the substituents on the aromatic ring.
Chemical Reactions Analysis
The reactivity of benzyl bromide derivatives is well-documented, and the papers provide insights into the chemical behavior of similar compounds. For example, the reactivity of 2-methoxy-5-nitrobenzyl bromide with proteins suggests that the methoxy group does not significantly hinder the reactivity of the benzyl bromide moiety . This implies that 2-fluoro-6-methoxybenzyl bromide could also be used as a reagent in protein chemistry or as a building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-6-methoxybenzyl bromide can be inferred from related compounds. The presence of electronegative substituents such as fluorine and methoxy groups will affect the compound's polarity, boiling point, and solubility . The bromine atom makes the compound a potential alkylating agent, which could be useful in various chemical transformations.
Scientific Research Applications
Synthesis of Oligoribonucleotides
2-Fluoro-6-methoxybenzyl bromide is utilized in the synthesis of oligoribonucleotides. The 4-methoxybenzyl group, introduced to the 2′-hydroxyl group of adenosine, can be successfully used in the synthesis of oligoribonucleotides via the phosphotriester approach. This process is integral in the creation of specific RNA sequences for research and therapeutic purposes (Takaku & Kamaike, 1982).
Synthesis of Radiotracers for PET Imaging
In the field of positron emission tomography (PET) imaging, 2-Fluoro-6-methoxybenzyl bromide is used in the synthesis of fluorinated α-amino acids. These are crucial intermediates for creating radiotracers, which are vital in PET imaging for medical diagnostics and research (Zaitsev et al., 2002).
Development of New Radiotracers
2-Fluoro-6-methoxybenzyl bromide is also employed in the development of novel radiotracers like 6-Fluoro-PBR28. These radiotracers are used in imaging TSPO 18 kDa with PET, which is significant in the study of neuroinflammation and other neurological conditions (Damont et al., 2011).
Antibacterial and Antimycobacterial Research
2-Fluoro-6-methoxybenzyl bromide has been used in the synthesis of compounds with potential antibacterial and antimycobacterial properties. These compounds have shown efficacy against Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis (Braendvang & Gundersen, 2007).
Chemical Protection Groups
The compound is used to develop new alcohol protecting groups in organic chemistry, like the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. These groups protect alcohols during chemical reactions and can be selectively removed without affecting other parts of the molecule (Crich, Li, & Shirai, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFBCBTHHTDEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381385 |
Source
|
Record name | 2-Fluoro-6-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxybenzyl bromide | |
CAS RN |
500912-17-4 |
Source
|
Record name | 2-Fluoro-6-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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